REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[C:10]([OH:12])=[O:11].[CH3:13]OC(OC)(C)C.S(=O)(=O)(O)O>CO>[C:10]([CH:2]1[CH2:1][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1)([O:12][CH3:13])=[O:11]
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Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.8 mL
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Type
|
reactant
|
Smiles
|
COC(C)(C)OC
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Stir at room temperature for 6 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
ADDITION
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Details
|
dilute with methylene chloride (75 mL)
|
Type
|
WASH
|
Details
|
wash with saturated sodium hydrogen carbonate (35 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with methylene chloride (30 mL)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo and pass through a plug of silica gel
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |